

Indirubin Derivative E804 experimental protocol

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Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772170

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Application Note: Indirubin Derivative E804

Audience: Researchers, scientists, and drug development professionals.

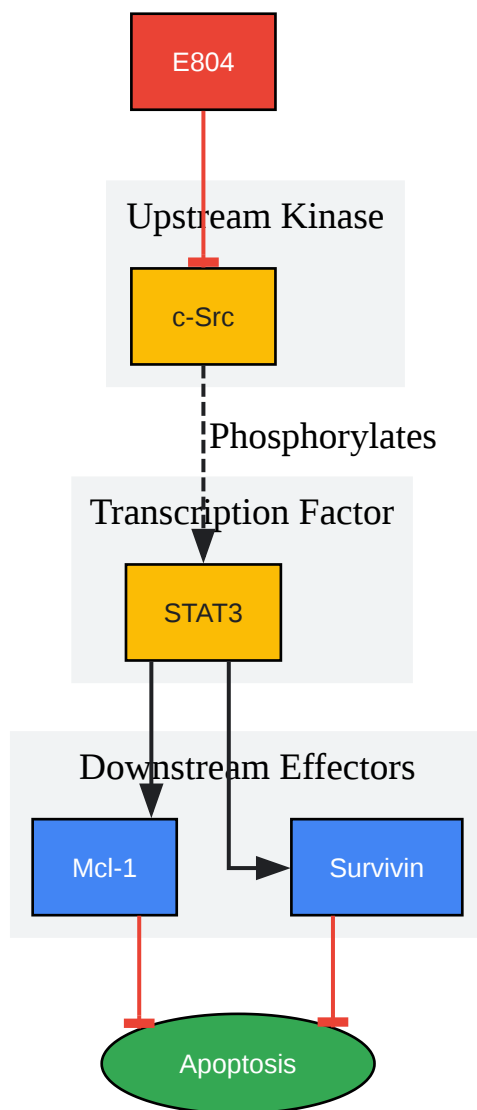
Introduction **Indirubin Derivative E804** (IDR-E804), a synthetic, water-soluble analog of the natural compound indirubin, has emerged as a promising multi-target agent for cancer therapy. [1] It demonstrates potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities across various cancer models. [2][3] E804 exerts its effects by inhibiting several key signaling pathways crucial for tumor growth and survival, including STAT3, VEGFR-2, and Src kinase signaling. [2][4] This document provides a comprehensive overview of the experimental data and detailed protocols for evaluating the efficacy and mechanism of action of E804.

Mechanism of Action

E804's anti-cancer properties stem from its ability to inhibit multiple critical oncogenic signaling cascades. It is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, which is often constitutively active in many human cancers. [3][4] E804 achieves this, in part, by directly inhibiting the c-Src kinase, an upstream activator of STAT3. [4] This inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells. [3][4]

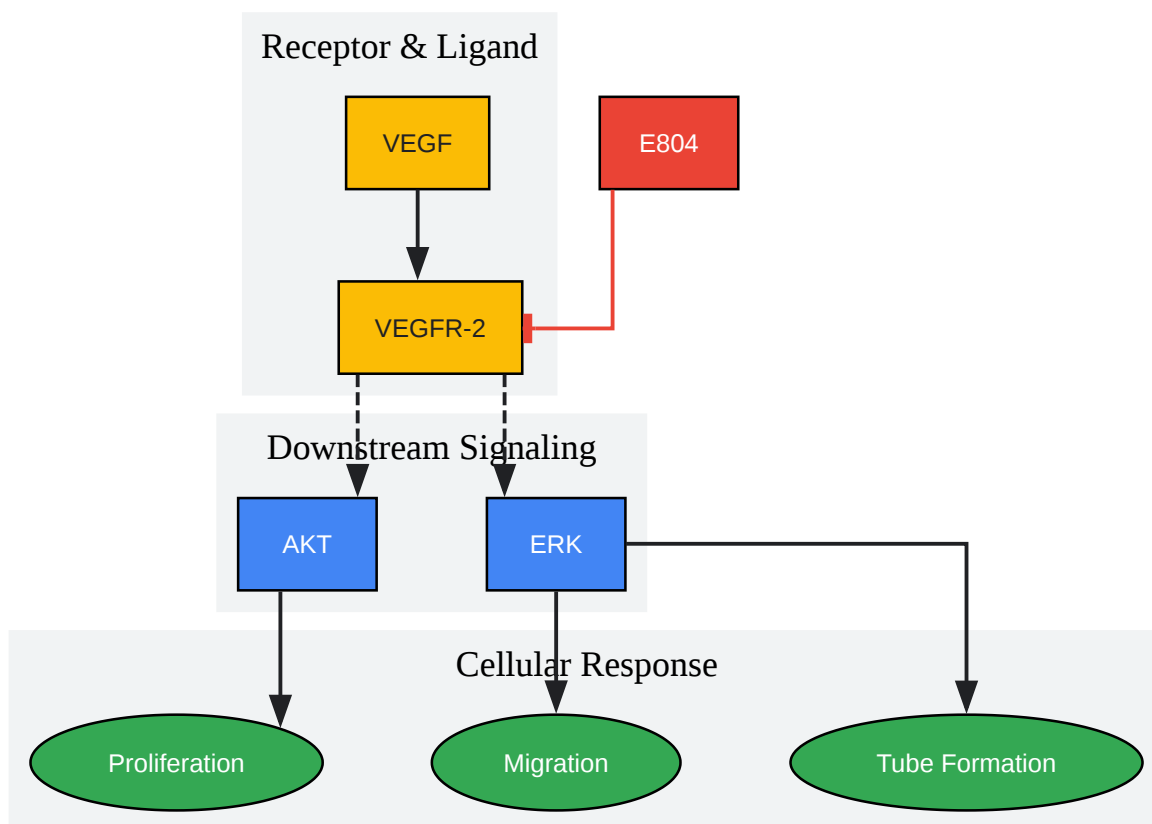
Furthermore, E804 exhibits significant anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). [2] By inhibiting VEGFR-2 phosphorylation and its downstream pathways, including AKT and ERK, E804 effectively suppresses the proliferation, migration, and tube formation of endothelial cells, which are essential processes for the formation of new blood vessels that supply tumors. [2] The compound is also a known

inhibitor of Cyclin-Dependent Kinases (CDKs) and Insulin-like Growth Factor 1 Receptor (IGF1R).^{[1][2]}



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Caption: E804 inhibits the Src-STAT3 signaling pathway.



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Caption: E804 inhibits the VEGFR-2 signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of E804

Target	Assay Type	IC50 / EC50 (μM)	Reference
c-Src	Kinase Assay	0.43	[4]
IGF-1R	Kinase Assay	0.65	[1]
CDK2/CycE	Kinase Assay	0.23	[1]

Table 2: Anti-proliferative Effect of E804 on Human Umbilical Vein Endothelial Cells (HUVECs)

Compound	50% Growth Inhibition (IC50)	80% Growth Inhibition (IC80)	Reference
E804	~15 μ M	~53 μ M	[5]
Indirubin-3'-oxime	~60 μ M	~85 μ M	[5]

Table 3: In Vivo Anti-Tumor Efficacy of E804 in a CT-26 Murine Colon Carcinoma Model

Treatment Group	Average Tumor Size (Day 20)	Change in Body Weight	Reference
Vehicle (Control)	1576 \pm 260 mm ³	No significant change	[2]
E804	798 \pm 212 mm ³	No significant change	[2]

Experimental Protocols

Protocol 1: In Vitro HUVEC Proliferation (MTT) Assay

This protocol determines the effect of E804 on the proliferation of endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- M199 medium with 20% FBS, ECGS (20 μ g/ml), heparin (90 μ g/ml)
- 96-well plates, 0.1% gelatin-coated
- **Indirubin Derivative E804** (solubilized in DMSO)
- MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Methodology:

- Seed HUVECs at a density of 1×10^4 cells/well into a 0.1% gelatin-coated 96-well plate.[\[5\]](#)
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[\[5\]](#)
- Prepare serial dilutions of E804 in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
- Remove the medium and add 100 µL of medium containing various concentrations of E804 (e.g., 0.05 - 90 µM) or vehicle control to the wells.[\[5\]](#)
- Incubate the plate for 48 hours at 37°C.[\[5\]](#)
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine IC₅₀ values.

Protocol 2: In Vitro HUVEC Tube Formation Assay

This assay assesses the ability of E804 to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

- HUVECs
- Reduced-serum medium (e.g., M199 with 2% FBS)
- Matrigel (or other basement membrane extract)
- 24-well plates

- **Indirubin Derivative E804**

- VEGF (Vascular Endothelial Growth Factor)
- Inverted microscope with a camera

Methodology:

- Thaw Matrigel on ice overnight. Coat the wells of a pre-chilled 24-well plate with 250 μ L of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
- Harvest HUVECs and resuspend them in reduced-serum medium at a density of 2×10^5 cells/mL.
- In separate tubes, pre-incubate the HUVEC suspension with various concentrations of E804 or vehicle control for 30 minutes.
- Add VEGF to the cell suspensions to a final concentration of 20 ng/mL to stimulate tube formation.
- Seed 500 μ L of the cell suspension into each Matrigel-coated well.
- Incubate for 6-18 hours at 37°C.
- Visualize the formation of capillary-like tube networks using an inverted microscope.
- Capture images and quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

Protocol 3: In Vivo Murine Xenograft Tumor Model

This protocol evaluates the anti-tumor activity of E804 in a live animal model.[\[2\]](#)

Materials:

- BALB/c mice (6-8 weeks old)
- CT-26 colon carcinoma cells

- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- PBS, sterile
- **Indirubin Derivative E804** formulation for injection
- Vehicle control solution
- Calipers for tumor measurement
- Syringes and needles

Methodology:

- Culture CT-26 cells to ~80% confluency. Harvest, wash, and resuspend the cells in sterile PBS at a concentration of 5×10^6 cells/mL.
- Inject 100 μ L of the cell suspension (5×10^5 cells) subcutaneously into the right flank of each mouse.[\[2\]](#)[\[6\]](#)
- Monitor the mice daily for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Administer E804 (e.g., via intratumoral or intraperitoneal injection) or vehicle control to the respective groups daily or on a pre-determined schedule.[\[2\]](#)
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.[\[6\]](#)
- Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.[\[2\]](#)
- At the end of the study (e.g., Day 20), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[\[2\]](#)[\[6\]](#)

Protocol 4: Immunohistochemistry (IHC) for Tumor Analysis

This protocol is used to assess angiogenesis (CD31), proliferation (Ki-67), and apoptosis in tumor tissues from the in vivo study.^[2]

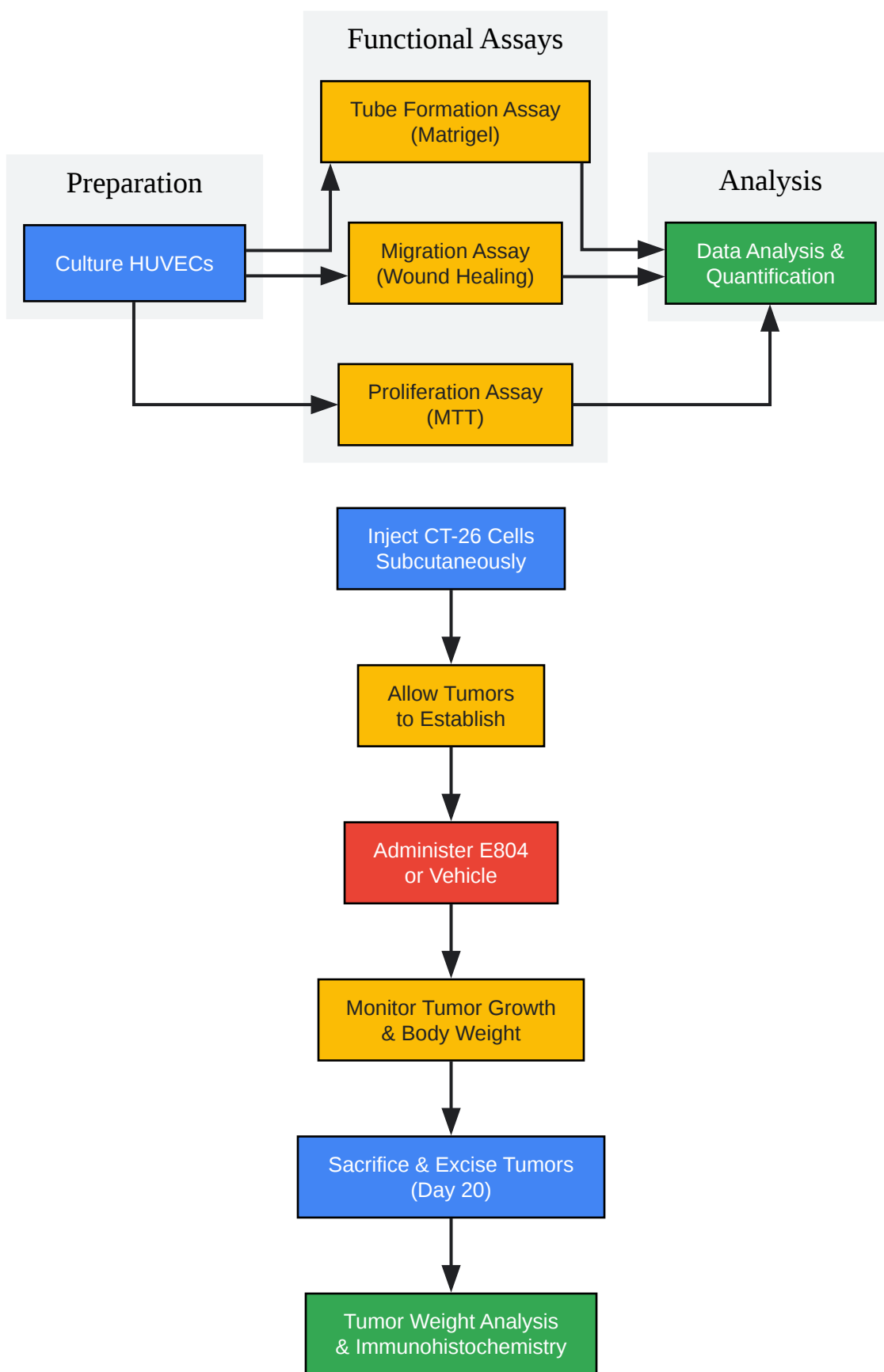
Materials:

- Excised tumor tissues
- Formalin or paraformaldehyde for fixation
- Paraffin for embedding
- Microtome
- Glass slides
- Primary antibodies (anti-CD31, anti-Ki-67)
- Secondary antibodies (HRP-conjugated)
- DAB substrate kit
- Hematoxylin for counterstaining
- Microscope

Methodology:

- Fix the excised tumors in 10% neutral buffered formalin for 24 hours.
- Dehydrate the tissues through a series of graded ethanol washes and embed them in paraffin wax.
- Section the paraffin-embedded blocks into 4-5 μm thick slices using a microtome and mount them on glass slides.
- Deparaffinize the slides in xylene and rehydrate through graded ethanol to water.
- Perform antigen retrieval using an appropriate buffer and method (e.g., heat-induced epitope retrieval).

- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding sites with a blocking serum.
- Incubate the slides with the primary antibody (e.g., rabbit anti-CD31 or rabbit anti-Ki-67) overnight at 4°C.
- Wash the slides and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
- Counterstain the slides with hematoxylin to visualize cell nuclei.
- Dehydrate, clear, and mount the slides with a coverslip.
- Analyze the slides under a microscope. Quantify CD31-positive microvessel density and the percentage of Ki-67-positive proliferating cells in multiple fields of view.



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